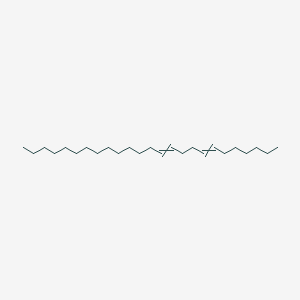

Pentacosa-7,11-diene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentacosa-7,11-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-25H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVWXEURPGIPNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CCCC=CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693950 | |

| Record name | Pentacosa-7,11-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127599-39-7 | |

| Record name | Pentacosa-7,11-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis and Characterization of Pentacosa-7,11-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentacosa-7,11-diene is a long-chain unsaturated hydrocarbon with potential applications in chemical ecology and as a synthetic building block. This technical guide outlines a proposed method for its synthesis via the Wittig reaction, a robust and widely used method for the formation of carbon-carbon double bonds.[1][2][3] Furthermore, this document details the comprehensive characterization of the target molecule using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to confirm its structure and purity. The presented protocols and data serve as a foundational resource for researchers undertaking the synthesis and analysis of this compound and similar long-chain dienes.

Proposed Synthesis of this compound

The synthesis of long-chain dienes, many of which are insect pheromones, often employs methods like the Wittig reaction, olefin metathesis, and reactions involving alkynes.[4][5] The Wittig reaction is a particularly versatile and reliable method for creating a double bond at a specific location within a carbon chain.[1][2][6] This proposed synthesis utilizes a double Wittig reaction approach.

A plausible synthetic pathway for this compound is outlined below. The strategy involves the reaction of two appropriate phosphonium ylides with a central dialdehyde.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound via a double Wittig reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Heptyltriphenylphosphonium bromide and Tridecyltriphenylphosphonium bromide (Wittig Salts)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.1 equivalents) in anhydrous toluene.

-

Add heptyl bromide (1.0 equivalent) to the solution.

-

Reflux the mixture for 24 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

-

Filter the white solid, wash with cold toluene, and dry under vacuum to yield heptyltriphenylphosphonium bromide.

-

Repeat the same procedure using tridecyl bromide to synthesize tridecyltriphenylphosphonium bromide.

Step 2: Synthesis of Butane-1,4-dial (Central Aldehyde)

-

Prepare a solution of 1,4-dibromobutane (1.0 equivalent) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

-

Add sodium bicarbonate (2.2 equivalents) and heat the mixture.

-

The reaction will proceed via a Kornblum oxidation to yield butane-1,4-dial.

-

The product can be purified by distillation under reduced pressure.

Step 3: The Wittig Reaction to form this compound

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend heptyltriphenylphosphonium bromide (1.0 equivalent) and tridecyltriphenylphosphonium bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base such as n-butyllithium (2.0 equivalents) dropwise to the suspension. The formation of the ylides is indicated by a color change (typically to deep red or orange).

-

Stir the mixture at this temperature for 1 hour.

-

Slowly add a solution of butane-1,4-dial (1.0 equivalent) in anhydrous THF to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to isolate this compound. The removal of the triphenylphosphine oxide byproduct is a key challenge in the purification of Wittig reaction products.[4]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are proposed.

Diagram of the Characterization Workflow:

Caption: Logical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.

Expected Quantitative Data:

| ¹H NMR (CDCl₃) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons on C7, C8, C11, C12 | ~5.3-5.5 | Multiplet | 4H | Olefinic protons |

| Protons on C6, C9, C10, C13 | ~1.9-2.1 | Multiplet | 8H | Allylic protons |

| Protons on C2-C5, C14-C24 | ~1.2-1.4 | Broad singlet | 34H | Methylene protons |

| Protons on C1, C25 | ~0.8-0.9 | Triplet | 6H | Methyl protons |

| ¹³C NMR (CDCl₃) | Expected Chemical Shift (δ, ppm) | Assignment |

| C7, C8, C11, C12 | ~128-132 | Olefinic carbons |

| C6, C9, C10, C13 | ~27-33 | Allylic carbons |

| C2-C5, C14-C24 | ~22-32 | Methylene carbons |

| C1, C25 | ~14 | Methyl carbons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) would be ideal for assessing purity and obtaining the mass spectrum.

Experimental Protocol:

-

Dissolve a small amount of the sample in a volatile solvent like hexane.

-

Inject the solution into a GC-MS system.

-

Use a suitable temperature program for the GC to ensure good separation.

-

Acquire the mass spectrum using electron ionization (EI).

Expected Quantitative Data:

| Technique | Expected m/z Value | Assignment |

| Electron Ionization (EI) | 348.6 | [M]⁺ (Molecular Ion) |

| Various fragments | Characteristic fragmentation pattern of a long-chain diene |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions will be for the C=C double bonds and the C-H bonds.

Experimental Protocol:

-

The spectrum can be obtained using a neat sample on a salt plate (NaCl or KBr) or as a thin film.

-

Place a drop of the purified liquid on the plate and acquire the spectrum.

Expected Quantitative Data:

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |

| C=C Stretch (alkene) | ~1640-1680 | Medium to weak |

| =C-H Stretch (alkene) | ~3000-3100 | Medium |

| C-H Stretch (alkane) | ~2850-2960 | Strong |

| C-H Bend (alkane) | ~1375 and 1465 | Medium |

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of this compound. The outlined Wittig reaction protocol is a well-established and reliable method for the construction of the target diene. The subsequent characterization using NMR, MS, and IR spectroscopy will provide the necessary data to unequivocally confirm the structure and purity of the synthesized compound. This document serves as a valuable starting point for researchers venturing into the synthesis of this and other related long-chain unsaturated hydrocarbons.

References

- 1. Insect pheromones - Wikipedia [en.wikipedia.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Novel Synthesis Methods for Long-Chain Dienes

For Researchers, Scientists, and Drug Development Professionals

Long-chain dienes are crucial structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. Their synthesis, particularly with control over stereochemistry, is a pivotal challenge in organic chemistry. This technical guide provides an in-depth overview of modern and novel catalytic methodologies for the synthesis of long-chain dienes, focusing on Acyclic Diene Metathesis (ADMET), Palladium-Catalyzed Cross-Coupling, and Cobalt-Catalyzed Asymmetric Hydrodimerization. Each section details the core principles, provides structured quantitative data, outlines experimental protocols, and visualizes key mechanisms and workflows.

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a powerful step-growth polycondensation reaction that utilizes transition metal catalysts, most notably Grubbs and Hoveyda-Grubbs ruthenium-based catalysts, to polymerize terminal dienes into polyenes.[1][2] The reaction is driven by the removal of a volatile small molecule byproduct, typically ethylene, which shifts the equilibrium towards the formation of high molecular weight polymers.[1][2] This method is particularly valuable for synthesizing well-defined, functionalized polyolefins.[3]

Quantitative Data Summary

| Catalyst | Monomer | Solvent | Temp (°C) | Yield (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |

| G2 | Butane-1,4-diyl bis(undec-10-enoate) | CHCl3 | 50 | 75 | 10.1 | 1.62 | [4] |

| HG2 | Butane-1,4-diyl bis(undec-10-enoate) | CHCl3 | 50 | 88 | 15.9 | 1.46 | [4] |

| G2 | Dianhydro-D-glucityl bis(undec-10-enoate) | Toluene | 50 | 85 | 18.1 | 1.63 | [4] |

| HG2 | Dianhydro-D-glucityl bis(undec-10-enoate) | Toluene | 50 | 94 | 25.1 | 1.55 | [4] |

| HG2 | Trehalose bis(10-undecenoate) | THF | 45 | - | 13.2 | 2.1 | [5] |

G2 = Grubbs 2nd Generation Catalyst; HG2 = Hoveyda-Grubbs 2nd Generation Catalyst

Experimental Protocol: ADMET Polymerization of Biobased α,ω-Dienes

This protocol is adapted from the synthesis of biobased polyesters via ADMET polymerization.[4]

Materials:

-

α,ω-diene monomer (e.g., Butane-1,4-diyl bis(undec-10-enoate))

-

Ruthenium-carbene catalyst (e.g., Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Generation catalyst)

-

Anhydrous solvent (e.g., Chloroform or Toluene)

-

Schlenk flask and vacuum line

-

Methanol (for precipitation)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α,ω-diene monomer (e.g., 300 mg) in a minimal amount of anhydrous solvent (e.g., 0.14 mL CHCl3).

-

Add the ruthenium-carbene catalyst (e.g., 1-5 mol%) to the monomer solution.

-

Heat the reaction mixture in an oil bath at the desired temperature (e.g., 50 °C).

-

Periodically apply a vacuum to the flask to remove the ethylene byproduct, which drives the polymerization. The removal of ethylene is crucial for obtaining high molecular weight polymers.[2]

-

Monitor the reaction progress by techniques such as NMR or GPC to determine the molecular weight of the polymer.

-

After the desired polymerization time, cool the reaction mixture to room temperature.

-

Precipitate the polymer by adding the reaction solution dropwise to a stirred excess of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Visualization of the ADMET Catalytic Cycle

Caption: Catalytic cycle of Acyclic Diene Metathesis (ADMET) polymerization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a versatile and widely used method for the stereoselective synthesis of conjugated dienes by coupling an organoboron species with a vinyl halide or triflate.[6][7][8]

Quantitative Data Summary: Suzuki-Miyaura Coupling for Diene Synthesis

| Vinyl Halide/Triflate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Stereoselectivity | Reference |

| (E)-1-Bromo-1-hexene | Phenylboronic acid | Pd(PPh3)4 | Cs2CO3 | Dioxane | 80 | 92 | >98% E,E | [6] |

| (Z)-1-Iodo-1-octene | (E)-Styrylboronic acid | Pd(PPh3)4 | K3PO4 | THF | 60 | 85 | >98% Z,E | [6] |

| 1,1-Dibromo-2-cyclohexylethene | (E)-1-Hexenyltrifluoroborate | Pd(PPh3)4 | Cs2CO3 | THF | 80 | 85 (one-pot) | - | [6] |

| Propargyl alcohol | Phenylboronic acid | Pd(OAc)2 | - | Toluene | 80 | 75 (as 1,3-diene) | - | [6] |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 1,3-Diene Synthesis

This protocol is a general procedure adapted from literature for the synthesis of 1,3-dienes.[9][10]

Materials:

-

Vinyl halide (or triflate)

-

Organoboron reagent (e.g., boronic acid or trifluoroborate salt)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a phosphine ligand)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4)

-

Anhydrous solvent (e.g., Dioxane, THF, Toluene)

-

Schlenk tube or round-bottom flask

-

Inert atmosphere setup

Procedure:

-

To a Schlenk tube, add the vinyl halide (1.0 mmol), the organoboron reagent (1.2 mmol), and the base (2.0-3.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst (e.g., 2-5 mol% Pd(PPh3)4) and any additional ligand if required.

-

Add the anhydrous solvent (e.g., 5 mL of dioxane) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and combine the organic layers.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Cobalt-Catalyzed Asymmetric Cross-Hydrodimerization

A novel approach for the synthesis of enantioenriched skipped dienes involves the cobalt-catalyzed asymmetric cross-hydrodimerization of 1,3-dienes with alkynes.[11] This method is significant as it constructs chiral centers and avoids the use of pre-functionalized starting materials.[11]

Quantitative Data Summary: Cobalt-Catalyzed Asymmetric Cross-Hydrodimerization

| 1,3-Diene | Alkyne | Catalyst System | Solvent | Temp | Yield (%) | ee (%) | Reference |

| 1-Phenyl-1,3-butadiene | Pent-4-yn-1-yl benzoate | CoBr2 / Chiral Ligand | THF/3-methyl-1-butanol | RT | 87 | 94 | [11] |

| 1-(4-Fluorophenyl)-1,3-butadiene | Pent-4-yn-1-yl benzoate | CoBr2 / Chiral Ligand | THF/3-methyl-1-butanol | RT | 85 | 92 | [11] |

| 1-(2-Naphthyl)-1,3-butadiene | Phenylacetylene | CoBr2 / Chiral Ligand | THF/3-methyl-1-butanol | RT | 78 | 90 | [11] |

| Cyclohexa-1,3-diene | Pent-4-yn-1-yl benzoate | CoBr2 / Chiral Ligand | THF/3-methyl-1-butanol | RT | 42 | 85 | [11] |

Experimental Protocol: Cobalt-Catalyzed Asymmetric Cross-Hydrodimerization

This protocol is adapted from the work of Yin and co-workers.[11]

Materials:

-

1,3-Diene

-

Alkyne

-

Cobalt(II) bromide (CoBr2)

-

Chiral ligand (as specified in the literature)

-

Silane (e.g., trimethoxysilane)

-

Base (e.g., KHCO3)

-

Additive (e.g., 3-bromocyclohexene, 1-bromoadamantane)

-

Anhydrous solvent mixture (e.g., THF/3-methyl-1-butanol)

-

Glovebox or Schlenk line

Procedure:

-

Inside a glovebox, to an oven-dried vial, add CoBr2 (10 mol %), the chiral ligand (12 mol %), and the base (e.g., 0.60 mmol KHCO3).

-

Add the anhydrous solvent mixture (e.g., THF/3-methyl-1-butanol, 3/7 ratio).

-

Add the 1,3-diene (1.3 equiv), the alkyne (1.0 equiv), the silane (3.0 equiv), and the additives.

-

Seal the vial and stir the reaction mixture at room temperature for the specified time (e.g., 14 hours).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the enantioenriched skipped diene.

Visualization of the Cobalt-Catalyzed Asymmetric Cross-Hydrodimerization Catalytic Cycle

References

- 1. researchgate.net [researchgate.net]

- 2. musechem.com [musechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Biobased Long-Chain Polyesters by Acyclic Diene Metathesis Polymerization and Tandem Hydrogenation and Depolymerization with Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. Yoneda Labs [yonedalabs.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Analysis of Pentacosa-7,11-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pentacosa-7,11-diene is a long-chain diolefin with potential applications in various fields of chemical and pharmaceutical research. A thorough structural elucidation is fundamental for its characterization and for understanding its chemical reactivity and biological activity. This guide outlines the standard spectroscopic methodologies—Nuclear Magnetic resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are pivotal for the structural confirmation of this compound. Due to the current scarcity of publicly available experimental data for this specific compound, this document provides a framework of the expected spectroscopic data, detailed experimental protocols for acquiring such data, and a generalized workflow for the analysis.

Predicted Spectroscopic Data for this compound

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.3-5.4 | m | 4H | -CH=CH- (vinylic protons) |

| ~1.9-2.1 | m | 8H | =CH-CH₂ - (allylic protons) |

| ~1.2-1.4 | m | 30H | -CH₂- (aliphatic chain) |

| ~0.8-0.9 | t | 6H | -CH₃ (terminal methyl groups) |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~128-132 | =C H- (vinylic carbons) |

| ~30-35 | =CH-C H₂- (allylic carbons) |

| ~28-30 | -C H₂- (aliphatic chain) |

| ~22-23 | -C H₂-CH₃ |

| ~14 | -C H₃ |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3010-3020 | Medium | C-H stretch | =C-H (vinylic) |

| 2850-2960 | Strong | C-H stretch | -C-H (aliphatic) |

| 1640-1680 | Weak-Medium | C=C stretch | Alkene |

| 1450-1470 | Medium | C-H bend | -CH₂- (scissoring) |

| 960-970 | Medium-Strong | C-H bend | -CH=CH- (trans, out-of-plane) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 348.6 | [M]⁺ (Molecular Ion) |

| Various | Alkenyl and alkyl fragments resulting from cleavage at and adjacent to the double bonds. |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a lipophilic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid or a low-melting solid at room temperature, the neat liquid method is preferred. Place a drop of the sample between two salt plates (NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent such as hexane or methanol.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is suitable. For more detailed fragmentation studies, a tandem MS (MS/MS) instrument can be used.

-

Acquisition:

-

Introduce the sample into the ion source (direct infusion or via Gas Chromatography).

-

Use a standard EI energy of 70 eV.

-

Acquire the mass spectrum over a mass range of m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce structural features.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound like this compound using spectroscopic methods.

A Technical Guide to the Isolation and Purification of Pentacosa-7,11-diene from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Pentacosa-7,11-diene, a long-chain unsaturated hydrocarbon, from natural sources. While specific protocols for this exact diene are not extensively documented, this paper synthesizes established techniques for the extraction and purification of analogous long-chain hydrocarbons, particularly from insect cuticular lipids.

Introduction to this compound and Its Natural Occurrence

This compound is a C25 long-chain hydrocarbon with two double bonds. Long-chain hydrocarbons, including dienes, are significant components of the cuticular wax layer of many insects, where they play crucial roles in preventing desiccation and in chemical communication.[1][2][3] These cuticular hydrocarbons (CHCs) are complex mixtures of n-alkanes, alkenes, and methyl-branched alkanes, typically with chain lengths ranging from C19 to C35 and beyond.[2][4][5] While the specific natural source of this compound is not prominently cited, insects remain the most promising source for its isolation due to their production of a wide array of long-chain unsaturated hydrocarbons.[1][2]

General Workflow for Isolation and Purification

The isolation and purification of this compound from a natural source, such as an insect species, involves a multi-step process. The general workflow begins with the extraction of total lipids, followed by fractionation to isolate the hydrocarbon class, and finally, high-resolution chromatographic techniques to purify the target diene.

Caption: Experimental workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each stage of the isolation and purification process.

Extraction of Cuticular Hydrocarbons

The initial step involves the extraction of lipids from the insect cuticle. Solvent extraction is a widely used and effective method.

Protocol: Solvent Extraction

-

Sample Preparation: Collect insects of the desired species. If necessary, clean the specimens by rinsing with ultrapure water and blotting dry to remove external debris.[6]

-

Extraction: Fully submerge the prepared insects in a non-polar solvent such as hexane or pentane in a clean glass vial.[4] The volume of solvent should be sufficient to completely cover the insects (e.g., 1-2 mL per individual, depending on size).

-

Incubation: Allow the extraction to proceed for a period of 10 to 30 minutes at room temperature.[4][6] Gentle agitation can be applied to enhance extraction efficiency.

-

Solvent Transfer: Carefully transfer the solvent containing the extracted lipids to a new, clean vial. The solvent can be filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.[6]

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the crude lipid extract. Avoid complete dryness to prevent the loss of more volatile components.

An alternative surface-specific method is "silica-rubbing," which selectively removes hydrocarbons from the epicuticle.

Protocol: Silica-Rubbing Extraction

-

Adsorption: Gently rub the cuticle of the insect specimen with fine silica gel particles. The cuticular hydrocarbons will adsorb onto the silica.

-

Elution: Collect the silica gel and elute the adsorbed hydrocarbons with an organic solvent like hexane.

-

Concentration: Concentrate the resulting solution as described in the solvent extraction protocol.

Fractionation of the Crude Extract

The crude lipid extract contains various classes of compounds. Column chromatography is employed to separate the non-polar hydrocarbons from more polar lipids.

Protocol: Column Chromatography

-

Column Preparation: Prepare a glass column packed with an adsorbent such as silica gel or Florisil. The adsorbent should be activated by heating prior to use to remove water.

-

Sample Loading: Dissolve the crude lipid extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the top of the column.

-

Elution: Elute the column with a non-polar solvent (e.g., 100% hexane). The hydrocarbon fraction, being the least polar, will elute first.

-

Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Pooling and Concentration: Pool the fractions containing the hydrocarbons and concentrate the solution.

| Parameter | Solvent Extraction | Silica-Rubbing | Column Chromatography |

| Principle | Dissolution of lipids in a non-polar solvent. | Adsorption of surface lipids onto silica gel. | Separation based on polarity. |

| Typical Solvents | Hexane, Pentane. | Hexane for elution. | Hexane for elution of hydrocarbons. |

| Advantages | High yield of total lipids. | High surface specificity, minimizes internal lipid extraction. | Effective for separating compound classes. |

| Disadvantages | Co-extracts internal lipids. | May not be suitable for all insect morphologies. | Requires larger amounts of solvent and adsorbent. |

Purification of this compound

The hydrocarbon fraction is a complex mixture of different alkanes and alkenes. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of individual unsaturated hydrocarbons.

Protocol: Reverse-Phase HPLC

-

Column and Mobile Phase Selection: Utilize a C18 reverse-phase HPLC column. The mobile phase will typically consist of a mixture of organic solvents such as acetonitrile and isopropanol. The exact composition may need to be optimized to achieve the best separation.

-

Sample Preparation: Dissolve the hydrocarbon fraction in a suitable solvent that is compatible with the mobile phase.

-

Injection and Elution: Inject the sample onto the HPLC system. Elute with the chosen mobile phase in an isocratic or gradient mode. Unsaturated compounds like dienes will have different retention times compared to saturated alkanes of the same carbon number.

-

Fraction Collection: Collect the fractions corresponding to the peaks of interest. An evaporative light scattering detector (ELSD) or a UV detector (at low wavelengths) can be used for detection.

-

Purity Analysis and Confirmation: Analyze the collected fractions by GC-MS to confirm the identity and purity of this compound.

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Purity Achievable |

| RP-HPLC | C18 | Acetonitrile/Isopropanol | ELSD, UV (low λ) | >95% |

Analysis and Characterization

Gas chromatography-mass spectrometry (GC-MS) is the definitive method for the identification and quantification of this compound.

Protocol: GC-MS Analysis

-

GC Conditions: Use a capillary column with a non-polar stationary phase (e.g., DB-5ms). The oven temperature program should be optimized to separate C25 hydrocarbons, typically starting at a low temperature and ramping up to around 320°C.[6]

-

MS Conditions: Use electron impact (EI) ionization at 70 eV. The mass spectrometer will provide a fragmentation pattern that can be used to identify the structure of the compound.

-

Identification: The identification of this compound is based on its retention time relative to standards and the interpretation of its mass spectrum. The molecular ion peak (m/z) and characteristic fragmentation patterns will confirm its identity.

Signaling Pathways and Logical Relationships

The biosynthesis of cuticular hydrocarbons in insects is a complex process involving several enzymatic steps. The diagram below illustrates the general logical relationship from precursor molecules to the final diene product.

Caption: Simplified biosynthetic pathway of a long-chain diene in insects.

Conclusion

The isolation and purification of this compound from natural sources, particularly insects, is a feasible but intricate process. It requires a combination of classical extraction and chromatographic techniques coupled with modern analytical methods for identification and characterization. The protocols outlined in this guide provide a robust framework for researchers to successfully isolate this and other long-chain hydrocarbons for further study and potential applications in drug development and other scientific fields. The adaptability of these methods to different insect species and the continuous advancements in chromatographic and spectroscopic techniques will further refine the efficiency and purity of the isolated compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Physicochemical Properties of Pentacosa-7,11-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentacosa-7,11-diene is a long-chain unsaturated hydrocarbon with the molecular formula C25H48. This technical guide provides a comprehensive overview of its physicochemical properties, including its molecular structure, weight, and estimated physical characteristics such as boiling point, melting point, and solubility. Detailed methodologies for the experimental determination of these properties and for the structural elucidation of this compound are presented. This document aims to serve as a foundational resource for researchers and professionals involved in the study and potential application of long-chain dienes in various scientific and industrial fields, including drug development.

Introduction

Long-chain hydrocarbons and their unsaturated derivatives, such as dienes, are fundamental organic molecules with diverse applications, ranging from industrial lubricants to roles as signaling molecules in biological systems. This compound, a 25-carbon chain molecule with two double bonds, represents a class of compounds whose physicochemical properties are crucial for understanding their behavior in both chemical and biological contexts. The specific positioning and stereochemistry of the double bonds, particularly in isomers like (7Z,11Z)-Pentacosadiene, significantly influence their physical state, reactivity, and potential biological activity. This guide focuses on providing a detailed technical overview of these properties and the experimental protocols required for their characterization.

Physicochemical Properties

The precise experimental values for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of analogous long-chain hydrocarbons and dienes, the following table summarizes the known and estimated values.

| Property | Value | Source |

| Molecular Formula | C25H48 | PubChem |

| Molecular Weight | 348.6 g/mol | PubChem |

| Boiling Point | Estimated: 402.8 °C at 760 mmHg | Estimated based on similar hydrocarbons[1][2] |

| Melting Point | Estimated: ~50-60 °C | Estimated based on similar long-chain unsaturated hydrocarbons[1][3][4] |

| Solubility in Water | Insoluble | General property of long-chain hydrocarbons[5][6][7][8] |

| Solubility in Organic Solvents | Soluble in nonpolar solvents (e.g., hexane, diethyl ether) | General property of alkenes and dienes[5][6][7][8] |

Experimental Protocols

The characterization of this compound involves a suite of standard analytical techniques to determine its physical properties and elucidate its structure.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

-

Determination of Boiling Point

For high molecular weight compounds like this compound, the boiling point is often determined under reduced pressure to prevent decomposition. Gas chromatography can also be used to estimate the boiling point based on retention time.

-

Apparatus: Distillation apparatus with a vacuum pump and manometer, or a Gas Chromatograph (GC).

-

Procedure (Distillation):

-

The sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.

-

The pressure is reduced to a known value using the vacuum pump.

-

The sample is heated, and the temperature at which the liquid boils and condenses is recorded, along with the pressure.

-

The boiling point at atmospheric pressure can be extrapolated using a nomograph.

-

-

Procedure (GC Estimation):

-

A GC method is calibrated using a series of n-alkanes with known boiling points.

-

A sample of this compound is injected into the GC.

-

The retention time of the compound is used to estimate its boiling point by comparing it to the calibration curve of the n-alkanes.[9]

-

Determination of Solubility

-

Procedure:

-

A small, measured amount of this compound is added to a test tube containing a known volume of a solvent (e.g., water, ethanol, hexane).

-

The mixture is agitated at a constant temperature.

-

Visual observation is used to determine if the compound dissolves completely, partially, or not at all.

-

For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like GC after separating the undissolved solid.

-

Structural Elucidation

A combination of spectroscopic techniques is essential for the definitive structural identification of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture and provides information about their molecular weight and fragmentation pattern. For a pure sample of this compound, GC-MS would confirm its molecular weight and provide a characteristic fragmentation pattern that can aid in identifying the positions of the double bonds.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for determining the detailed structure of organic molecules.

-

¹H NMR: Provides information about the different types of protons in the molecule and their connectivity. The chemical shifts and coupling constants of the vinylic protons are characteristic of the geometry (cis or trans) of the double bonds.[11][12]

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., sp², sp³ hybridized).[13][14]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions would be the C=C stretching vibrations (around 1640-1680 cm⁻¹) and the =C-H stretching and bending vibrations, which can also provide information about the substitution pattern of the double bonds.[15][16][17]

-

Raman Spectroscopy: This technique is complementary to FTIR and is particularly sensitive to the vibrations of nonpolar bonds, making it well-suited for studying the C=C bonds in dienes.[18][19][20][21][22]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Non-conjugated dienes like this compound do not absorb strongly in the standard UV-Vis range (200-800 nm). The absence of significant absorption can help confirm the non-conjugated nature of the diene system.[23][24][25][26]

Synthesis and Experimental Workflows

While specific biological signaling pathways for this compound are not well-documented, its synthesis and characterization follow established chemical principles. Long-chain dienes are often found in nature, particularly as insect pheromones, and their synthesis is of interest for ecological and agricultural applications.

Caption: General synthetic routes to (Z,Z)-dienes.

The characterization of the synthesized or isolated this compound follows a logical workflow to confirm its identity and purity.

Caption: Experimental workflow for physicochemical characterization.

Potential Biological Role

While direct evidence for the biological role of this compound is limited, long-chain polyunsaturated fatty acids and their hydrocarbon derivatives play crucial roles in biological systems. They are integral components of cell membranes and can be precursors to signaling molecules. In insects, hydrocarbons of similar chain length often function as cuticular components to prevent desiccation and as chemical signals, including sex pheromones. The specific geometry of the double bonds is critical for receptor binding and biological activity in pheromonal communication. Further research is needed to elucidate any specific signaling pathways or ecological roles of this compound. The trophic transfer of long-chain polyunsaturated fatty acids through aquatic and terrestrial food webs highlights the importance of these molecules in ecosystem dynamics.[27][28][29][30]

Conclusion

This compound is a long-chain diene whose physicochemical properties are largely dictated by its hydrocarbon chain length and the presence of two double bonds. While specific experimental data for this compound are scarce, its properties can be reasonably estimated based on known trends for similar molecules. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound, which is essential for any future investigation into its chemical reactivity or potential biological functions. Further studies are warranted to fully elucidate its properties and explore its potential applications.

References

- 1. Pentacosane | C25H52 | CID 12406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wecanfigurethisout.org [wecanfigurethisout.org]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 6. ocw.ump.edu.my [ocw.ump.edu.my]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tsfx.edu.au [tsfx.edu.au]

- 9. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 10. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]

- 11. rsc.org [rsc.org]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 15. Determination of Saturated and Unsaturated Hydrocarbons in Petroleum Oil Pesticides using FTIR Spectroscopy [ejchem.journals.ekb.eg]

- 16. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 17. researchgate.net [researchgate.net]

- 18. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 19. Raman spectroscopic and structural investigation of 1,4-diphenylbuta-1,3-diene and selected monomethyl and dimethyl substituted homologues - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. Raman spectroscopy as a tool in differentiating conjugated polyenes from synthetic and natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. scribd.com [scribd.com]

- 27. Trophic transfer of polyunsaturated fatty acids across the aquatic-terrestrial interface: An experimental tritrophic food chain approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Trophic transfer of polyunsaturated fatty acids across the aquatic–terrestrial interface: An experimental tritrophic food chain approach - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Pentacosa-7,11-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosa-7,11-diene is a long-chain unsaturated hydrocarbon with potential applications in various fields, including as a specialty chemical, a component in advanced materials, or as a lipid-based excipient in drug delivery systems. A thorough understanding of its thermal stability and degradation profile is paramount for determining its processing parameters, storage conditions, and potential degradation pathways that might affect its efficacy and safety. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal properties of long-chain dienes and presents a hypothetical thermal profile for this compound.

Thermal Stability Analysis

The thermal stability of a compound is crucial for its practical application. The primary techniques used to evaluate this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It provides information on thermal stability, decomposition temperatures, and the composition of materials.[2]

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value (°C) | Atmosphere |

| Onset of Decomposition (Tonset) | 250 | Nitrogen |

| Temperature at 5% Mass Loss (T5%) | 265 | Nitrogen |

| Temperature at 10% Mass Loss (T10%) | 280 | Nitrogen |

| Temperature of Maximum Decomposition Rate (Tmax) | 320 | Nitrogen |

| Residual Mass at 600°C | < 1% | Nitrogen |

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[3] It is used to detect phase transitions, such as melting and glass transitions.[3]

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | -80 | N/A |

| Melting Point (Tm) | 15 | 150 |

Degradation Profile

The degradation of long-chain hydrocarbons can proceed through various pathways, especially at elevated temperatures. For an unsaturated compound like this compound, thermal degradation in an inert atmosphere is likely to involve random chain scission, while in the presence of oxygen, oxidative degradation will dominate.

Proposed Thermal Degradation Pathway

In an inert atmosphere, the primary degradation mechanism is expected to be homolytic cleavage of C-C bonds, leading to the formation of smaller volatile fragments. The presence of double bonds in the this compound structure can influence the initiation sites for this scission.

Proposed thermal degradation pathway of this compound.

Identification of Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying the components of a mixture, making it ideal for analyzing the degradation products of hydrocarbons.[4]

Table 3: Hypothetical Degradation Products of this compound Identified by GC-MS

| Retention Time (min) | Identified Compound | Probable Formation Mechanism |

| 5.2 | Heptane | Chain scission |

| 8.1 | 1-Decene | Chain scission |

| 10.5 | Tridecane | Chain scission |

| 12.3 | Pentadecane | Chain scission |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: Mettler Toledo TGA/SDTA 851e or equivalent.[5]

-

Crucible: Alumina crucible (150 µL).[5]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into the crucible.[5]

-

Atmosphere: High purity nitrogen with a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.[6]

-

-

Data Analysis: Determine the onset of decomposition, temperatures at specific mass loss percentages, and the temperature of the maximum decomposition rate from the TGA and its derivative (DTG) curves.[1]

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: TA Instruments DSC Q2000 or equivalent.

-

Crucible: Tzero aluminum pans.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum pan. An empty hermetically sealed pan is used as a reference.

-

Atmosphere: Nitrogen purge at 50 mL/min.

-

Temperature Program:

-

Equilibrate at -100°C.

-

Ramp from -100°C to 50°C at a heating rate of 10°C/min.

-

Cool from 50°C to -100°C at a rate of 10°C/min.

-

Ramp from -100°C to 50°C at a heating rate of 10°C/min (second heating).

-

-

Data Analysis: Determine the glass transition temperature (Tg) from the step change in the baseline and the melting point (Tm) from the peak of the endothermic transition.[3]

GC-MS Analysis of Degradation Products Protocol

-

Thermal Degradation: Heat a known quantity of this compound in a sealed, inert atmosphere vial at a temperature above its Tonset (e.g., 300°C) for a defined period.

-

Sample Collection: Collect the volatile degradation products using a headspace solid-phase microextraction (SPME) fiber or by dissolving the residue in a suitable solvent.

-

GC-MS System: Agilent 7890/5975 Gas Chromatograph-Mass Spectrometer or equivalent.[7]

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

GC Program:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 min.

-

-

MS Parameters:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: m/z 35-550.

-

-

Data Analysis: Identify the degradation products by comparing their mass spectra with a standard library (e.g., NIST).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments to characterize the thermal stability and degradation profile of a compound like this compound.

Workflow for thermal analysis and degradation profiling.

Conclusion

This technical guide outlines the essential methodologies and a hypothetical data set for characterizing the thermal stability and degradation profile of this compound. The combination of Thermogravimetric Analysis, Differential Scanning Calorimetry, and Gas Chromatography-Mass Spectrometry provides a comprehensive understanding of a material's thermal behavior. For this compound, this information is critical for its successful application in research, drug development, and other industrial sectors, ensuring its stability, safety, and performance. The experimental protocols and workflows presented here serve as a robust starting point for the empirical investigation of this and similar long-chain dienes.

References

- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 5. epfl.ch [epfl.ch]

- 6. mdpi.com [mdpi.com]

- 7. GC–MS hydrocarbon degradation profile data of Pseudomonas frederiksbergensis SI8, a bacterium capable of degrading aromatics at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Pentacosa-7,11-diene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Pentacosa-7,11-diene, a long-chain unsaturated hydrocarbon. Due to the limited availability of specific experimental solubility data for this compound in public literature, this document focuses on its predicted solubility based on its chemical properties and the general behavior of structurally related molecules. Furthermore, it offers detailed experimental protocols for researchers to determine its solubility in various organic solvents, a critical parameter in drug development and chemical synthesis.

Core Concepts: Understanding the Solubility of Long-Chain Dienes

This compound is a long-chain hydrocarbon with the molecular formula C25H48.[1] Its structure, characterized by a 25-carbon backbone with two double bonds, defines its physicochemical properties and, consequently, its solubility. As a non-polar molecule, its solubility is governed by the principle of "like dissolves like."[2] This means it is expected to be readily soluble in non-polar organic solvents while exhibiting poor solubility in polar solvents such as water.[3]

Dienes, hydrocarbons containing two carbon-carbon double bonds, are classified based on the relative positions of these bonds: cumulated, conjugated, and isolated.[4][5] This classification can influence the molecule's stability and overall properties.[4] this compound is an isolated diene, as its double bonds are separated by more than one single bond.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility |

| Non-Polar | Hexane, Heptane, Toluene, Benzene | High |

| Slightly Polar | Diethyl Ether, Chloroform, Dichloromethane | Moderate to High |

| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate |

| Polar Protic | Ethanol, Methanol, Water | Very Low to Insoluble |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in specific organic solvents, standardized experimental methods are necessary. The following protocols describe common techniques used in pharmaceutical and chemical research for this purpose.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent at a given temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Subsequently, separate the saturated solution from the excess solid by centrifugation followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Flame Ionization Detector for GC, or a UV detector at a low wavelength for HPLC if the diene has some absorbance, though it is expected to be low).

-

Calculation: The solubility is expressed as the concentration of the analyte in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for the Shake-Flask Method.

Kinetic Solubility Measurement by Anti-Solvent Precipitation

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a concentrated stock solution. It measures the concentration at which a compound precipitates when a stock solution (typically in a strong organic solvent like DMSO) is added to an aqueous or other anti-solvent buffer. While less precise than thermodynamic solubility, it provides a rapid assessment.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a strong, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO).

-

Titration: Gradually add small aliquots of the stock solution to the aqueous or other anti-solvent of interest in a multi-well plate.

-

Precipitation Detection: Monitor the solution for the first sign of precipitation after each addition. This can be detected visually or, more commonly, by turbidimetry (nephelometry), which measures the scattering of light by suspended particles.

-

Calculation: The kinetic solubility is the concentration of the compound in the well just before precipitation occurs.

Caption: Workflow for Kinetic Solubility Measurement.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: As a non-polar compound, its solubility will be highest in non-polar solvents and will decrease with increasing solvent polarity.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystal forms of the same compound can have different solubilities. While less common for long-chain hydrocarbons, it is a possibility.

Conclusion

While specific experimental data on the solubility of this compound is scarce, its chemical structure as a long-chain, non-polar diene provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in non-polar organic solvents. For precise quantitative data, the experimental protocols outlined in this guide, particularly the shake-flask method for thermodynamic solubility, should be employed. Understanding the solubility of this compound is a foundational step for its application in research, particularly in fields like drug development where bioavailability and formulation are critical.

References

The Uncharted Depths: A Technical Guide to the Discovery and Analysis of Novel Long-Chain Hydrocarbons in Marine Organisms

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and enigmatic frontier, harbors a staggering diversity of life that has evolved unique biochemical pathways to thrive in its complex ecosystems. Among the myriad of natural products synthesized by marine organisms, long-chain hydrocarbons and their derivatives represent a promising but underexplored class of molecules with significant potential for drug discovery and development. This technical guide provides an in-depth overview of the current landscape of novel long-chain hydrocarbon discovery in marine organisms, with a focus on microalgae, diatoms, cyanobacteria, and sponges. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge of data presentation, detailed experimental protocols, and an understanding of the key signaling pathways involved.

Quantitative Data on Novel Long-Chain Hydrocarbons

The identification and quantification of novel long-chain hydrocarbons are crucial first steps in assessing their potential. The following tables summarize the quantitative data from various studies on the abundance and cytotoxic activity of these compounds.

| Marine Organism | Hydrocarbon(s) Identified | Chain Length | Abundance (% of total fatty acids or dry weight) | Reference |

| Chlamydomonas reinhardtii | 7-heptadecene | C17:1 | ~0.62% of total fatty acids (~0.036% of biomass dry weight) | [1] |

| Chlorella variabilis NC64A | Heptadecane, Pentadecane, 7- and 8-heptadecene | C17, C15 | ~1.15% of total fatty acids (~0.08% of biomass dry weight) | [1] |

| Nannochloropsis sp. | Heptadecane, Heptadecene, Pentadecane | C17, C15 | Up to 597 ng/mm³ cell volume in Nannochloropsis gaditana | [1] |

| Phaeodactylum tricornutum | C21 hexaene | C21:6 | Detectable amounts | [1] |

| Ostreococcus tauri | C21 hexaene | C21:6 | Detectable amounts | [1] |

Table 1: Abundance of Long-Chain Hydrocarbons in Marine Microalgae and Diatoms

| Compound Class | Marine Organism Source | Cancer Cell Line(s) | IC50 Value | Reference |

| Dichloromethane and Ethyl Acetate Extracts | Dichotomaria obtusata (Red Alga) | MOLT-4 (human lymphoblastic leukemia) | 29.8 ± 3.1 µg/ml and 30.6 ± 7.9 µg/ml, respectively | [2] |

| Undetermined Mixture of Compounds (F-13-14) | Dichotomaria obtusata (Red Alga) | LS180 (human colon adenocarcinoma), MCF-7 (human breast adenocarcinoma), MOLT-4 | 20.3 ± 6.2 µg/ml, 27.6 ± 6.9 µg/ml, 15.9 ± 0.3 µg/ml, respectively | [2] |

| Ethanolic Crude Extract | Amphidinium operculatum (Dinoflagellate) | MCF-7 (breast), SKLU-1 (lung) | Highly growth-inhibitory | [1] |

Table 2: Cytotoxic Activity of Marine Organism Extracts Containing Long-Chain Hydrocarbons

Experimental Protocols

The successful isolation, identification, and characterization of novel long-chain hydrocarbons hinge on robust and well-defined experimental protocols. This section details the methodologies for extraction, analysis, and bioactivity assessment.

Extraction of Long-Chain Hydrocarbons from Marine Microalgae

The Bligh and Dyer method is a widely used protocol for the extraction of lipids, including long-chain hydrocarbons, from biological samples.[3][4]

Materials:

-

Lyophilized or wet microalgal biomass

-

Chloroform

-

Methanol

-

0.73% NaCl solution (or saturated NaCl solution)[5]

-

Centrifuge

-

Homogenizer or sonicator

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator or nitrogen stream evaporator

Protocol:

-

Homogenization: For wet biomass, homogenize the cells in a mixture of chloroform and methanol (1:2, v/v).[3] For lyophilized biomass, the dried powder can be directly suspended in the solvent mixture.

-

Phase Separation: Add chloroform and the NaCl solution to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8.

-

Centrifugation: Centrifuge the mixture to facilitate phase separation. Three layers will form: an upper aqueous methanol layer, a middle layer of precipitated cellular debris, and a lower chloroform layer containing the lipids.

-

Lipid Recovery: Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette.

-

Re-extraction (Optional): To maximize yield, the remaining aqueous layer and cell debris can be re-extracted with chloroform.

-

Solvent Evaporation: Evaporate the solvent from the collected chloroform phase using a rotary evaporator or a gentle stream of nitrogen to obtain the total lipid extract.

-

Storage: Store the extracted lipids under an inert atmosphere (e.g., nitrogen or argon) at -20°C to prevent oxidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the identification and quantification of volatile and semi-volatile compounds like long-chain hydrocarbons.[6][7][8]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC/5973 MS)[6]

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness)[6]

GC Parameters (Example for Chlamydomonas reinhardtii hydrocarbons): [6]

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp 1: 10°C/min to 175°C

-

Ramp 2: 6°C/min to 225°C

-

Ramp 3: 4°C/min to 300°C, hold for 20 minutes[7]

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injection Mode: Splitless

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 50-550

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

Data Analysis:

-

Compounds are identified by comparing their mass spectra with libraries (e.g., NIST) and their retention times with those of authentic standards.

-

Quantification is typically performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

For novel compounds, NMR spectroscopy is indispensable for elucidating their precise chemical structure.[9][10][11]

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

-

Dissolve a purified sample of the compound (typically 1-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD).

NMR Experiments:

-

1D NMR:

-

¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of a molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

-

Data Analysis:

-

The combination of these NMR experiments allows for the piecing together of the molecular structure, including the carbon skeleton, the placement of functional groups, and the relative stereochemistry.

Cytotoxicity Bioassay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity of potential drug candidates.[12][13]

Materials:

-

Cancer cell lines (e.g., MCF-7, MOLT-4)

-

Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[14]

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel bioactive compounds is critical for their development as therapeutic agents. This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Experimental Workflow for Discovery of Bioactive Long-Chain Hydrocarbons

Caption: Workflow for isolating and identifying bioactive long-chain hydrocarbons.

Signaling Pathway of Cannabinomimetic Lipids

Certain long-chain fatty acid amides isolated from marine cyanobacteria have been found to act as agonists for cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors.[12]

Caption: Cannabinoid receptor signaling pathway activated by marine lipids.

Apoptosis Pathway Induced by Polyunsaturated Aldehydes (PUAs)

Polyunsaturated aldehydes, produced by diatoms upon cell damage, have been shown to induce apoptosis in various cell types, including cancer cells, often through the extrinsic Fas-mediated pathway.[6][15][16]

Caption: Fas-mediated apoptosis induced by polyunsaturated aldehydes.

Conclusion

The discovery of novel long-chain hydrocarbons from marine organisms is a rapidly evolving field with immense potential for the development of new therapeutics. This guide has provided a comprehensive overview of the key aspects of this research area, from the initial quantification of these compounds to detailed experimental protocols for their analysis and the elucidation of their mechanisms of action. The structured data tables and detailed methodologies presented herein are intended to serve as a valuable resource for researchers embarking on or currently engaged in the exploration of the chemical treasures of the marine world. The visualization of signaling pathways offers a conceptual framework for understanding the biological effects of these fascinating molecules. As our analytical techniques become more sensitive and our understanding of marine biology deepens, the ocean will undoubtedly continue to be a prolific source of novel long-chain hydrocarbons with the potential to address significant challenges in human health.

References

- 1. Microalgae Synthesize Hydrocarbons from Long-Chain Fatty Acids via a Light-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Long-Chain Hydrocarbons | Markes International [markes.com]

- 3. Frontiers | Lipid Extraction Methods from Microalgae: A Comprehensive Review [frontiersin.org]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. youtube.com [youtube.com]

- 6. Hydrocarbon phenotyping of algal species using pyrolysis-gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. The Fas/Fas ligand apoptosis pathway underlies immunomodulatory properties of human biliary tree stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Fas Death Signaling Pathway Connecting Reactive Oxygen Species Generation and FLICE Inhibitory Protein Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Pentacosa-7,11-diene as a Precursor for Specialty Chemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosa-7,11-diene is a long-chain diolefin with significant potential as a versatile precursor for a variety of specialty chemicals. Its two unsaturated bonds at positions 7 and 11 serve as reactive sites for a range of chemical transformations, including oxidative cleavage, epoxidation, and metathesis. These reactions can yield valuable products such as dicarboxylic acids for polymer synthesis, diepoxides for conversion to diols and other functionalized molecules, and unsaturated polymers with tunable properties. This document provides an overview of these potential applications and detailed protocols for the chemical modification of this compound. While specific literature on this compound as a chemical precursor is limited, the following application notes are based on well-established chemical principles and reactions performed on analogous long-chain dienes.

Oxidative Cleavage via Ozonolysis for the Synthesis of Dicarboxylic Acids

Application Note:

Ozonolysis is a powerful technique for cleaving carbon-carbon double bonds to produce carbonyl compounds.[1][2][3][4][5] In the case of this compound, ozonolysis followed by an oxidative workup will break the molecule at the 7,8 and 11,12 positions, yielding a mixture of dicarboxylic acids. These dicarboxylic acids are valuable monomers for the synthesis of polyesters and polyamides, which have broad applications in textiles, packaging, and biomedical devices.[6][7] Specifically, the ozonolysis of this compound is expected to produce heptanedioic acid, butanedioic acid (succinic acid), and tridecanedioic acid. The resulting dicarboxylic acids can be separated by chromatography or fractional crystallization.

Quantitative Data Summary:

| Reaction | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Typical Yield (%) |

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | Dichloromethane/Methanol | -78 to 25 | 2-4 | Heptanedioic acid, Butanedioic acid, Tridecanedioic acid | 85-95 |

Experimental Protocol: Ozonolysis of this compound with Oxidative Workup

-

Dissolution: Dissolve this compound (1.0 g, 2.87 mmol) in a mixture of dichloromethane (50 mL) and methanol (50 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-